
(R)-4-methylmorpholine-3-carboxylic acid
Vue d'ensemble
Description
(R)-4-methylmorpholine-3-carboxylic acid, commonly known as 4-MeMOC, is a chiral building block that has gained significant attention in the field of organic chemistry due to its broad range of applications. It is a cyclic amino acid that contains a morpholine ring and a carboxylic acid functional group. 4-MeMOC is a versatile compound that has been utilized in various fields, including drug discovery, materials science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of (R)-4-methylmorpholine-3-carboxylic acid is not well understood. However, it is believed to act as a chiral auxiliary in the synthesis of biologically active compounds. The chirality of the compound allows for the formation of enantiomerically pure products, which have distinct biological activities. Additionally, 4-MeMOC has been shown to exhibit inhibitory activity against certain enzymes, such as dipeptidyl peptidase IV, which has implications in the treatment of diabetes.
Biochemical and Physiological Effects:
(R)-4-methylmorpholine-3-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit inhibitory activity against certain enzymes, as mentioned above. Additionally, it has been utilized in the synthesis of biologically active compounds, which have been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (R)-4-methylmorpholine-3-carboxylic acid in lab experiments has several advantages. Firstly, it is a chiral building block that allows for the synthesis of enantiomerically pure compounds, which have distinct biological activities. Additionally, it is a versatile compound that has been utilized in various fields, including drug discovery and organic synthesis. However, the use of 4-MeMOC in lab experiments has some limitations. Firstly, the synthesis of the compound is complex and requires chiral resolution techniques, which can be time-consuming and expensive. Additionally, the compound has not been extensively studied for its biochemical and physiological effects, which limits its potential applications.
Orientations Futures
There are several future directions for the utilization of (R)-4-methylmorpholine-3-carboxylic acid. Firstly, the compound can be utilized in the synthesis of novel biologically active compounds, which have distinct biological activities. Additionally, the compound can be utilized in the synthesis of chiral ligands for asymmetric catalysis, which has significant implications in the field of organic synthesis. Furthermore, the compound can be utilized in the development of new enzyme inhibitors, which have potential applications in the treatment of various diseases, including diabetes and cancer. Finally, the compound can be utilized in the development of new materials with unique properties, including optical and electronic properties.
Conclusion:
(R)-4-methylmorpholine-3-carboxylic acid is a versatile compound that has gained significant attention in the field of organic chemistry due to its broad range of applications. The compound has been extensively used in drug discovery and organic synthesis and has potential applications in the development of new enzyme inhibitors and materials with unique properties. However, the compound has some limitations, including the complex synthesis and limited understanding of its biochemical and physiological effects. Future research on (R)-4-methylmorpholine-3-carboxylic acid will undoubtedly uncover new applications and potential uses for this versatile compound.
Applications De Recherche Scientifique
(R)-4-methylmorpholine-3-carboxylic acid has been extensively used in the field of drug discovery as a chiral building block for the synthesis of biologically active compounds. It has been utilized in the synthesis of various drugs, including angiotensin-converting enzyme inhibitors, antitumor agents, and anti-inflammatory agents. Additionally, 4-MeMOC has been used in the synthesis of chiral ligands for asymmetric catalysis, which has significant implications in the field of organic synthesis.
Propriétés
IUPAC Name |
(3R)-4-methylmorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXUSBLNCTAJP-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-methylmorpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)

![1-[2-(4-Phenylmethoxyphenoxy)ethyl]piperidine](/img/structure/B3247508.png)
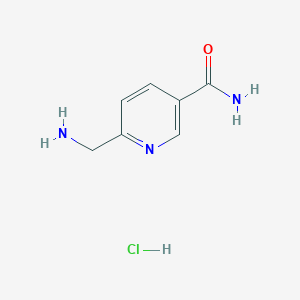
![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B3247521.png)
![Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-](/img/structure/B3247527.png)
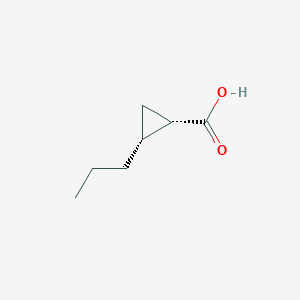
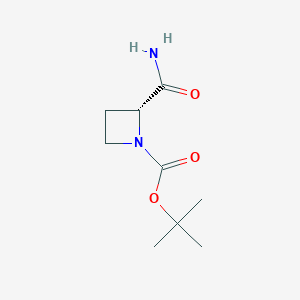
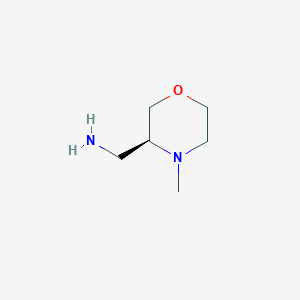
![1-[(2S)-1,4-dioxan-2-yl]-N-methylmethanamine](/img/structure/B3247540.png)

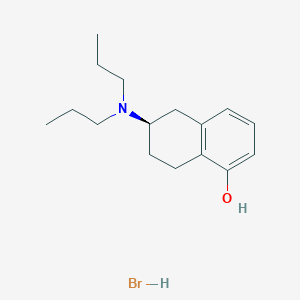
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B3247560.png)